molecular formula C14H12FN3O5S B13343709 4-(3-(4-Nitrobenzyl)ureido)benzene-1-sulfonyl fluoride CAS No. 21315-99-1

4-(3-(4-Nitrobenzyl)ureido)benzene-1-sulfonyl fluoride

Cat. No.: B13343709
CAS No.: 21315-99-1
M. Wt: 353.33 g/mol
InChI Key: NHSKKWTWNGLMSI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(3-(4-Nitrobenzyl)ureido)benzene-1-sulfonyl fluoride is a complex organic compound with the molecular formula C14H12FN3O5S and a molecular weight of 353.33 g/mol . This compound is primarily used in research and development within the fields of chemistry and biology due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-(4-Nitrobenzyl)ureido)benzene-1-sulfonyl fluoride typically involves multiple steps, including nitration, sulfonylation, and urea formation. The process begins with the nitration of benzene derivatives to introduce the nitro group, followed by sulfonylation to attach the sulfonyl fluoride group. The final step involves the formation of the urea linkage through a reaction with an appropriate isocyanate .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(3-(4-Nitrobenzyl)ureido)benzene-1-sulfonyl fluoride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Common reagents include nucleophiles such as amines or thiols, typically under mild conditions.

    Reduction: Reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Major Products Formed

    Substitution: Products include derivatives with different nucleophiles replacing the sulfonyl fluoride group.

    Reduction: The primary product is the corresponding amine.

    Oxidation: Products include oxidized derivatives at the benzylic position.

Mechanism of Action

The mechanism of action of 4-(3-(4-Nitrobenzyl)ureido)benzene-1-sulfonyl fluoride involves its interaction with specific molecular targets, such as enzymes. The compound acts as an inhibitor by binding to the active site of the enzyme, thereby preventing substrate access and subsequent catalytic activity. This inhibition is often mediated through the formation of a covalent bond with the enzyme’s active site residues .

Comparison with Similar Compounds

Similar Compounds

  • 4-(3-(4-Nitrophenyl)ureido)benzenesulfonyl chloride
  • 4-(3-(4-Nitrobenzyl)ureido)benzenesulfonamide
  • 4-(3-(4-Nitrobenzyl)ureido)benzenesulfonic acid

Uniqueness

4-(3-(4-Nitrobenzyl)ureido)benzene-1-sulfonyl fluoride is unique due to the presence of the sulfonyl fluoride group, which imparts distinct reactivity and stability compared to other similar compounds. This makes it particularly useful in applications requiring selective inhibition of enzymes and other biological targets .

Properties

CAS No.

21315-99-1

Molecular Formula

C14H12FN3O5S

Molecular Weight

353.33 g/mol

IUPAC Name

4-[(4-nitrophenyl)methylcarbamoylamino]benzenesulfonyl fluoride

InChI

InChI=1S/C14H12FN3O5S/c15-24(22,23)13-7-3-11(4-8-13)17-14(19)16-9-10-1-5-12(6-2-10)18(20)21/h1-8H,9H2,(H2,16,17,19)

InChI Key

NHSKKWTWNGLMSI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CNC(=O)NC2=CC=C(C=C2)S(=O)(=O)F)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.